molecular formula C12H10FNO B6366100 2-(3-Fluoro-2-methylphenyl)pyridin-3-ol CAS No. 1261971-28-1

2-(3-Fluoro-2-methylphenyl)pyridin-3-ol

Cat. No.: B6366100
CAS No.: 1261971-28-1
M. Wt: 203.21 g/mol
InChI Key: VHMRAERMYPEFBG-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a 3-fluoro-2-methylphenyl substituent at the 2-position. Pyridin-3-ol derivatives are commonly explored for their hydrogen-bonding capabilities, which enhance solubility and biological interactions.

Properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-9(4-2-5-10(8)13)12-11(15)6-3-7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMRAERMYPEFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682632
Record name 2-(3-Fluoro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-28-1
Record name 2-(3-Fluoro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-(3-Fluoro-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Key Observations :

  • For example, 2-(2-Chloro-4-methylphenyl)pyridin-3-ol’s chloro group may improve membrane permeability .
  • Electron-Donating Groups (e.g., OCH₃) : Methoxy groups, as in 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol, enhance water solubility but may reduce metabolic stability due to susceptibility to demethylation .

Physicochemical Properties

  • Hydrogen Bonding : The pyridin-3-ol hydroxyl group enables hydrogen bonding, critical for interactions with enzymes or receptors. This feature is shared across all analogs .
  • Lipophilicity : Chloro-substituted derivatives (e.g., 2-(2-Chloro-4-methylphenyl)pyridin-3-ol) exhibit higher logP values compared to methoxy-substituted analogs, influencing pharmacokinetics .

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